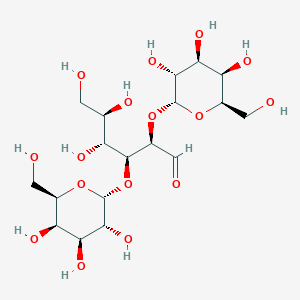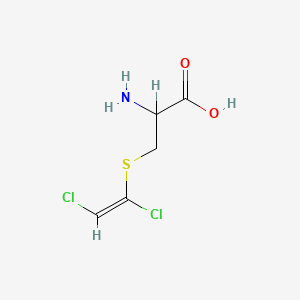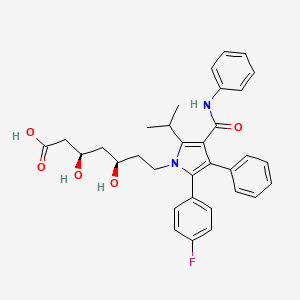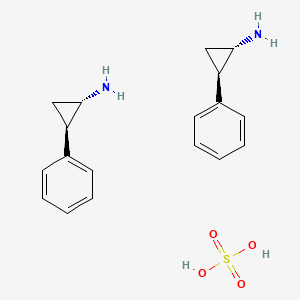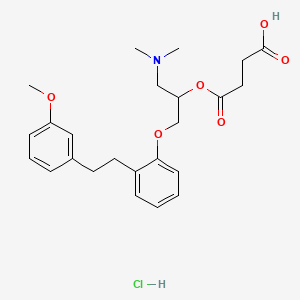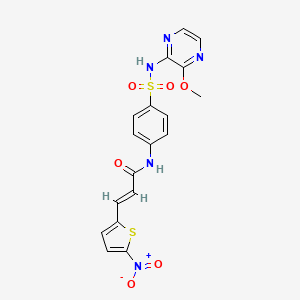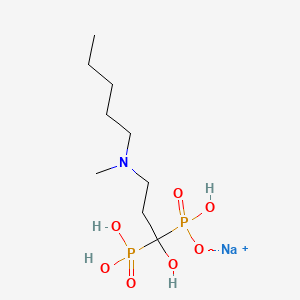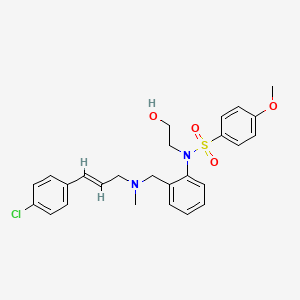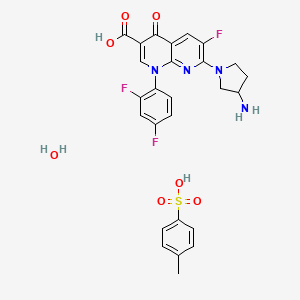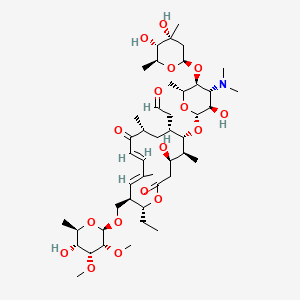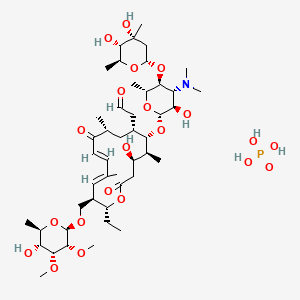![molecular formula C19H22N4O3 B1662264 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea CAS No. 53671-71-9](/img/structure/B1662264.png)
1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea
Descripción general
Descripción
The compound “1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea” is a β-adrenergic antagonist and low efficacy partial agonist1. It does not affect resting cardiac parameters1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that similar compounds have been synthesized starting with salicylonitriles under the conditions of the Pictet-Spengler reaction2.Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O31. The molecular weight is 354.4 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a β-adrenergic antagonist, it likely interacts with β-adrenergic receptors, which could lead to various physiological effects.Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H22N4O31. The molecular weight is 354.4 g/mol1.
Aplicaciones Científicas De Investigación
Spectroscopic and Diffractometric Study of Polymorphic Forms
A study conducted by Vogt et al. (2013) investigated polymorphic forms of a pharmaceutical compound using spectroscopic and diffractometric techniques. This research is relevant for understanding the physical and chemical properties of complex compounds like 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea (Vogt et al., 2013).
Synthesis and Activity of Propanolamine Derivatives
Bouley et al. (1986) described the synthesis and activity of propanolamine derivatives, highlighting the importance of structural modifications for achieving specific biological activities. This research provides insights into the development and potential applications of similar compounds (Bouley et al., 1986).
Reactivity of Chloroacetylated β-enamino Compounds
Braibante et al. (2002) explored the reactivity of chloroacetylated β-enamino compounds. Their study contributes to understanding the chemical behavior of complex molecules, which can inform the synthesis and application of compounds like 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea (Braibante et al., 2002).
OxymaPure/DIC in Synthesis of Amino Acid Ester Derivatives
El‐Faham et al. (2013) investigated the use of OxymaPure in conjunction with DIC for synthesizing amino acid ester derivatives. This research demonstrates the utility of specialized reagents in synthesizing complex organic compounds, which is relevant to the synthesis and study of 1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea (El‐Faham et al., 2013).
Synthesis and Activity of Ureas and Carbamates
Chalina et al. (1998) focused on the synthesis and evaluation of ureas and carbamates, providing valuable information about the methods and potential applications in synthesizing structurally similar compounds (Chalina et al., 1998).
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Direcciones Futuras
I couldn’t find specific information on the future directions of research or applications for this compound. However, given its role as a β-adrenergic antagonist, it may have potential applications in medical or pharmaceutical research.
Propiedades
IUPAC Name |
1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLWRKRZKFAAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968444 | |
| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | |
CAS RN |
53671-71-9 | |
| Record name | ICI 89406 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-89406 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



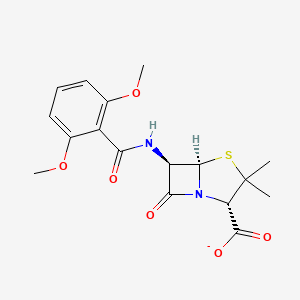
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)
